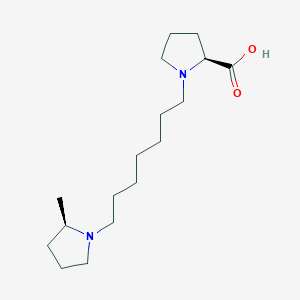
(S)-1-(7-((R)-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a heptyl chain and a carboxylic acid group, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihaloalkane and an amine.
Introduction of the Heptyl Chain: The heptyl chain can be introduced via a nucleophilic substitution reaction using a heptyl halide and the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reactions under controlled conditions, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohols and aldehydes derived from the carboxylic acid group.
Substitution: Functionalized derivatives of the heptyl chain.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, the compound can be used to study the interactions between chiral molecules and biological systems. It may serve as a model compound for investigating the effects of chirality on biological activity.
Medicine
In medicinal chemistry, (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid can be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound can be used in the production of chiral catalysts and ligands. Its unique structure makes it suitable for applications in material science, such as the development of novel polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the heptyl chain can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- ®-1-(7-((S)-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- (S)-1-(7-(®-2-Ethylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid lies in its specific chiral configuration and the presence of both a pyrrolidine ring and a heptyl chain. This combination of structural features allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C17H32N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2S)-1-[7-[(2R)-2-methylpyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H32N2O2/c1-15-9-7-13-18(15)11-5-3-2-4-6-12-19-14-8-10-16(19)17(20)21/h15-16H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1 |
InChI-Schlüssel |
PDHKULRSJGTURA-CVEARBPZSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1CCCCCCCN2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CC1CCCN1CCCCCCCN2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


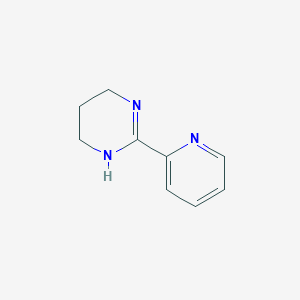

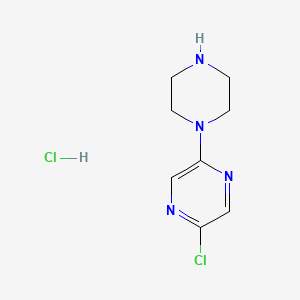
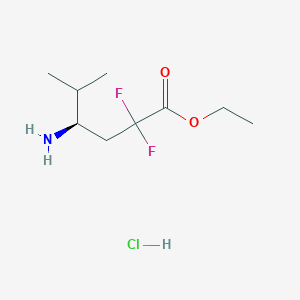
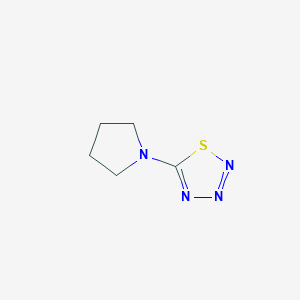
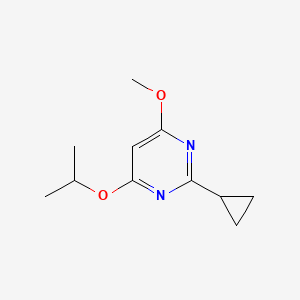
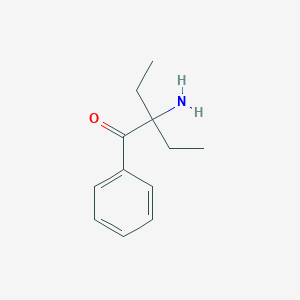
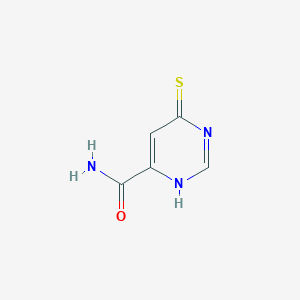
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)





